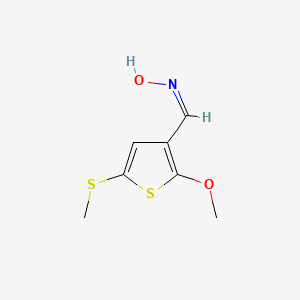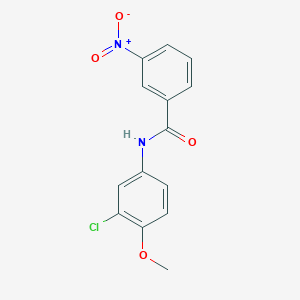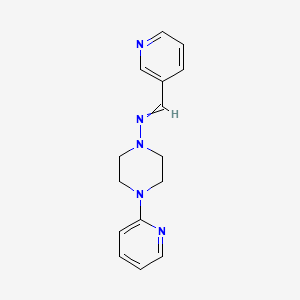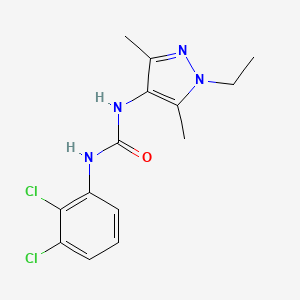
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime, also known as MTTCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTCO is a heterocyclic compound that contains a thiophene ring, an aldehyde group, an oxime group, and a methoxy group.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime is not fully understood. However, studies have suggested that 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime exerts its biological effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and scavenging of free radicals. 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways.
Advantages and Limitations for Lab Experiments
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has several advantages for lab experiments, including its ease of synthesis and purification, stability, and low toxicity. However, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime also has some limitations, including its low solubility in water and its potential to form adducts with other compounds.
Future Directions
There are several potential future directions for research on 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential use as a building block for organic electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime and its potential interactions with other compounds.
Synthesis Methods
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime can be synthesized using various methods, including the reaction of 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol. The reaction yields 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime as a yellow solid, which can be purified by recrystallization.
Scientific Research Applications
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In agriculture, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been studied for its potential use as a pesticide and insecticide. In materials science, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been investigated for its potential use as a building block for organic electronics and optoelectronics.
properties
IUPAC Name |
(NZ)-N-[(2-methoxy-5-methylsulfanylthiophen-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-10-7-5(4-8-9)3-6(11-2)12-7/h3-4,9H,1-2H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPPNXAWYLIBY-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)SC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(S1)SC)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-hydroxy-1-[2-methoxy-5-(methylsulfanyl)thiophen-3-yl]methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)




![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)